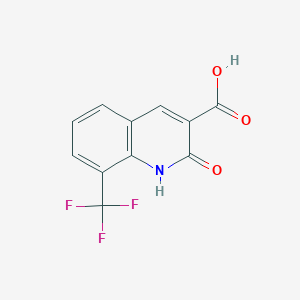![molecular formula C15H27NO4 B6275018 tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2761524-95-0](/img/no-structure.png)
tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (TBH-3OXA-9AZA) is a synthetic compound that has been increasingly studied in recent years due to its potential applications in the fields of biochemistry and physiology. TBH-3OXA-9AZA is a cyclic molecule that contains a tert-butyl group and a hydroxy group in the side-chain, as well as an oxa and azaspiro group. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of TBH-3OXA-9AZA is still not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process. It is also thought to act by inhibiting the production of reactive oxygen species, which are involved in the oxidative damage of cells.
Biochemical and Physiological Effects
TBH-3OXA-9AZA has been shown to have a variety of biochemical and physiological effects. In the field of biochemistry, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In the field of physiology, it has been studied for its potential to reduce inflammation and improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TBH-3OXA-9AZA in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and is available in a variety of concentrations. The main limitation of using TBH-3OXA-9AZA in laboratory experiments is its high cost, as it is a synthetic compound.
Direcciones Futuras
There are a number of potential future directions for research on TBH-3OXA-9AZA. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be conducted into its potential to reduce inflammation and improve cardiovascular health. Other potential future directions include exploring its potential to be used as a drug delivery system, as well as its potential to be used in the treatment of other diseases, such as diabetes and Alzheimer’s disease.
Métodos De Síntesis
TBH-3OXA-9AZA can be synthesized using a variety of methods. The most common method is a palladium-catalyzed reaction of the tert-butyl alcohol with the oxa-azaspiro compound, in the presence of a base and a solvent. This reaction yields the desired product in high yields. Other methods of synthesis include a palladium-catalyzed reaction of the tert-butyl alcohol with the oxa-azaspiro compound, in the presence of a base and a solvent, and a palladium-catalyzed reaction of the tert-butyl alcohol with the oxa-azaspiro compound, in the presence of a base and a solvent.
Aplicaciones Científicas De Investigación
TBH-3OXA-9AZA has been studied extensively in the fields of biochemistry and physiology. In the field of biochemistry, TBH-3OXA-9AZA has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to protect cells from oxidative damage. In the field of physiology, TBH-3OXA-9AZA has been studied for its potential to reduce inflammation and improve cardiovascular health.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves the reaction of tert-butyl 8-(chloromethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate with sodium hydroxide and then with methanol to obtain the final product.", "Starting Materials": [ "tert-butyl 8-(chloromethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Dissolve tert-butyl 8-(chloromethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate in a mixture of water and sodium hydroxide.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and extract the product with methanol.", "Step 4: Concentrate the methanol extract to obtain tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate." ] } | |
Número CAS |
2761524-95-0 |
Fórmula molecular |
C15H27NO4 |
Peso molecular |
285.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



